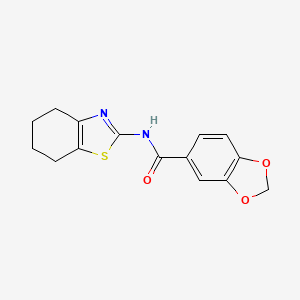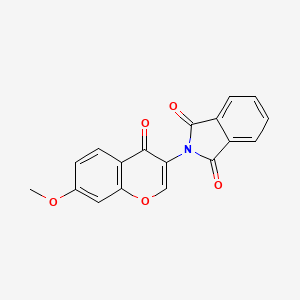![molecular formula C12H15N3 B5763422 {2-[(dimethylamino)methylene]cyclohexylidene}malononitrile CAS No. 88745-29-3](/img/structure/B5763422.png)
{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile, commonly known as DMC, is a chemical compound with a wide range of scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 127-129°C. DMC is used in various fields of research, including organic chemistry, material science, and biochemistry.
作用机制
The mechanism of action of DMC is not fully understood. However, it is believed that DMC acts as a nucleophile and reacts with electrophilic species in a sample. The resulting product emits a fluorescent signal that can be detected and measured.
Biochemical and Physiological Effects:
DMC is not known to have any significant biochemical or physiological effects. It is relatively non-toxic and is not known to cause any adverse effects in humans or animals. However, it is important to handle DMC with care and follow proper safety protocols when working with the compound.
实验室实验的优点和局限性
One of the main advantages of using DMC in lab experiments is its high sensitivity and selectivity. It can detect low concentrations of biomolecules and other organic compounds in a sample. Additionally, DMC is relatively easy to synthesize and is readily available in most chemical supply stores.
However, there are some limitations to using DMC in lab experiments. It can be affected by environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, DMC can be expensive, which may limit its use in some research settings.
未来方向
There are many potential future directions for research involving DMC. One area of research could be the development of new fluorescent probes based on DMC. Researchers could also investigate the use of DMC in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further studies could be conducted to better understand the mechanism of action of DMC and its potential applications in biochemistry and cell biology research.
Conclusion:
In conclusion, {2-[(dimethylamino)methylene]cyclohexylidene}malononitrile is a versatile chemical compound with a wide range of scientific research applications. Its high sensitivity and selectivity make it a valuable tool in biochemistry and material science research. While there are some limitations to using DMC in lab experiments, its potential applications in the development of new fluorescent probes and organic compounds make it an exciting area of research for the future.
合成方法
The synthesis of DMC involves the reaction of malononitrile with cyclohexanone in the presence of dimethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of DMC. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DMC has a wide range of scientific research applications. It is commonly used as a fluorescent probe in biochemistry and cell biology research. DMC can be used to detect the presence of amino acids, proteins, and other biomolecules in a sample. It is also used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
属性
IUPAC Name |
2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15(2)9-10-5-3-4-6-12(10)11(7-13)8-14/h9H,3-6H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBGKKKTYGFAD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCCC1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bdkbgkkktygfad-mdzdmxlpsa- | |
CAS RN |
88745-29-3 |
Source


|
| Record name | NSC263765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)
![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)

![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)



![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)